molecular formula C20H10Cl2O3 B1662015 Fluorescein chloride CAS No. 630-88-6

Fluorescein chloride

Cat. No. B1662015
CAS RN: 630-88-6
M. Wt: 369.2 g/mol
InChI Key: LNBKJWCRFAZVLK-UHFFFAOYSA-N
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Description

Fluorescein is an organic compound and dye based on the xanthene tricyclic structural motif . It is widely used as a fluorescent tracer for many applications . Fluorescent chloride sensors are used for chemical analysis . The discoveries of chloride (Cl −) participations in physiological processes stimulate the measurements of intracellular Cl − in live cells and the development of fluorescent tools .


Synthesis Analysis

Fluorescein was first synthesized by Adolf von Baeyer in 1871 . It can be prepared from phthalic anhydride and resorcinol in the presence of zinc chloride via the Friedel-Crafts reaction . A second method to prepare fluorescein uses methanesulfonic acid as a Brønsted acid catalyst .


Molecular Structure Analysis

Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . The fluorescence of YFP is sensitive to [Cl − ] and pH .


Chemical Reactions Analysis

Fluorescent sensors have emerged as powerful tools in analytical chemistry for the detection and quantification of heavy and transition metal ions in aqueous samples . Fluorescent chemosensors for determination of toxic heavy and transition metals have been a subject of numerous research publications and review articles over the last decades .


Physical And Chemical Properties Analysis

Fluorescein is available as a dark orange/red powder slightly soluble in water and alcohol . The color of its aqueous solutions is green by reflection and orange by transmission .

Scientific Research Applications

Ophthalmology Applications

Fluorescein chloride is extensively used in ophthalmology. It serves various purposes, such as aiding in applanation tonometry, lacrimal examinations, fitting contact lenses, and diagnosing corneal lesions. Intravenously, it helps in investigating intraocular tumors and the blood aqueous-humour barrier. Its staining properties, unique compared to other vital stains, make it effective in identifying degenerate cells and mucus in ophthalmic applications (Norn, 1964).

Antiproliferative and Cytotoxic Activities

Fluorescein chloride exhibits antiproliferative and cytotoxic activities, especially after photoactivation. It releases potentially toxic molecules like singlet oxygen and carbon monoxide, impacting cell viability and energy metabolism. These properties suggest potential therapeutic applications in cancer treatment, as indicated by in vitro studies in human hepatoblastoma HepG2 cell lines (Šranková et al., 2022).

Neuro-Oncology

In neuro-oncology, fluorescein chloride, particularly its sodium salt form, aids in the resection of high-grade gliomas. Its ability to enhance intraoperative contrast helps in better identifying tumor margins, improving gross total resection rates without side effects (Catapano et al., 2017).

Electrochemical and Optical Measurements

Fluorescein chloride's electrochemical activity is a key factor in its use as a fluorescent label in biochemistry, environmental protection, and ophthalmology. Differential pulse voltammetry and spectrofluorimetry demonstrate its suitability for optical and electrochemical detection of bioanalytes, with the performance influenced by the pH of the environment (Paziewska-Nowak et al., 2018).

Biological Probes

Fluorescein chloride derivatives are pivotal in biochemical and biological research. Their application in creating sophisticated fluorescent dyes for advanced experiments is an ongoing area of exploration, leveraging the interplay of chemistry, biochemistry, molecular genetics, and optical physics (Lavis, 2017).

Geothermal Tracing

In geothermal engineering, fluorescein chloride serves as a tracer for injected fluids in geothermal reservoirs. Its thermal stability and decay kinetics at various temperatures and conditions make it an effective tool for tracing the path of fluids, aiding in the assessment of geothermal reservoirs (Adams & Davis, 1991).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name

3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one
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InChI

InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNBKJWCRFAZVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H10Cl2O3
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DSSTOX Substance ID

DTXSID7060889
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Molecular Weight

369.2 g/mol
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Physical Description

White to light yellow crystalline powder; [Acros Organics MSDS]
Record name 3',6'-Dichlorofluoran
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Product Name

Fluorescein chloride

CAS RN

630-88-6
Record name 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Fluorescein chloride
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Record name Fluorescein chloride
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Record name 3',6'-dichlorospiro(phthalide-3,9'-xanthene)
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Record name Fluorescein chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
S Ichikawa, M Sakata, T Oba, Y Kodama - Plant Physiology, 2023 - academic.oup.com
… We discovered that several fluorescein derivatives, such as fluorescein diacetate (FDA), uranine, and fluorescein chloride, can also be used to visualize cpSGs in planta (Supplemental …
Number of citations: 3 academic.oup.com
K Sakai - jstage.jst.go.jp
… by the condensation of anilin with fluorescein chloride and sulphonation of the product. The … quantity of Zn Cl, into the mixture of fluorescein chloride and anilin. It is remarkable, that the …
Number of citations: 3 www.jstage.jst.go.jp
WR Orndorff, E Kline - Journal of the American Chemical Society, 1924 - ACS Publications
… Meyer and Conzetti3 prepared 2, 4-dihydroxvbenzoyl-o-benzoic acid by heating fluorescein chloride in a solution of potassium hydroxide at 230. The acid was also obtained by Hans …
Number of citations: 8 pubs.acs.org
PL Fuhr, BD MacCraith, DR Huston… - … Fiber Optic Sensor …, 1997 - spiedigitallibrary.org
… It is usually employed as a titration experiment in which the red precipitate of a silver nitrate--fluorescein--chloride mixture is monitored. The process is irreversible and, because a …
Number of citations: 15 www.spiedigitallibrary.org
III I II - jlc.jst.go.jp
… After fluorescein had been chlorinated with phosphorous pentachloride, the produced fluorescein chloride was hydrolyzed by heating it in a concentrated aqueous sodium hydroxide …
Number of citations: 2 jlc.jst.go.jp
WJ Kaufman, GT Orlob - Eos, Transactions American …, 1956 - Wiley Online Library
The ideal ground‐water tracer should correctly depict the movement of water through a porous medium without modifying the transmission characteristics of the system. Cationic …
Number of citations: 79 agupubs.onlinelibrary.wiley.com
L Liu, Y Shi, Y Yang, M Li, Y Long, Y Huang… - Chemical …, 2016 - pubs.rsc.org
… It was found that rhodamine B, rhodamine 6G, fluorescein chloride and fluorescein diacetate, sharing the common construction features to fluorescein expect that their xanthene rings …
Number of citations: 63 pubs.rsc.org
PL Fuhr, DR Huston, BD MacCraith - Optical Engineering, 1998 - spiedigitallibrary.org
… It is usually employed as a titration experiment in which the red precipitate of a silver nitrate-fluoresceinchloride mixture is monitored. The process is irreversible and, because a …
Number of citations: 44 www.spiedigitallibrary.org
A Bondi - Talanta, 1963 - Elsevier
… with colourless fluorescein chloride and anhydrous zinc chloride; fluorescein chloride and … The function of fluorescein chloride is taken over by the chlo~ne-containing substance to be …
Number of citations: 2 www.sciencedirect.com
Y MORITA, Y KOGURE… - JAPAN …, 1973 - JAPAN SOC ANALYTICAL CHEM …
Number of citations: 0

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